4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Pyrimido Group: The pyrimido group is introduced through a cyclization reaction involving appropriate precursors such as diethyl malonate and urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimido group, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrimido derivatives, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its PARP inhibitory activity, it is being explored as a potential anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The primary mechanism of action of 4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the DNA damage repair process. By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Veliparib: Another PARP inhibitor with a similar mechanism of action.
Olaparib: A well-known PARP inhibitor used in the treatment of certain types of cancer.
Rucaparib: Another PARP inhibitor with applications in cancer therapy.
Uniqueness
4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other PARP inhibitors. Its unique structure allows for potential modifications to enhance its efficacy and reduce side effects.
Properties
Molecular Formula |
C22H23ClN4O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C22H23ClN4O/c1-4-26(5-2)21(28)19-14(3)24-22-25-17-11-6-7-12-18(17)27(22)20(19)15-9-8-10-16(23)13-15/h6-13,20H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
WHTHBIIAVJGNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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